Chiral Purity: Comparative Options for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-ol Procurement
The primary source of differentiation for procurement is the availability of the compound in both racemic and enantiomerically pure (S)-form. The (S)-enantiomer (CAS 2676240-30-3) is sold with a specified chemical purity of 98% . This directly contrasts with the racemic mixture (CAS 152719-37-4), which is typically offered at 95% or 97% purity [1]. This quantitative difference in both stereochemical composition and overall purity allows for a more direct and efficient route to enantiopure target molecules, avoiding the need for subsequent chiral resolution steps.
| Evidence Dimension | Stereoisomeric Form & Purity |
|---|---|
| Target Compound Data | (S)-enantiomer, 98% chemical purity |
| Comparator Or Baseline | Racemic mixture, 95-97% chemical purity |
| Quantified Difference | Enantiopure (S) vs. racemic; Purity difference of 1-3% |
| Conditions | Vendor Certificate of Analysis (CoA) specifications |
Why This Matters
Selecting the (S)-enantiomer directly provides a key chiral building block for drugs like sitafloxacin, eliminating the need for costly and low-yielding classical resolution or chiral chromatography steps that are required when starting from the racemate.
- [1] Chemenu. (n.d.). 5-Benzyl-5-azaspiro[2.4]heptan-7-ol (CAS 152719-37-4). View Source
